![molecular formula C35H56O4 B5229656 bis(4-pentylbicyclo[2.2.2]oct-1-yl) spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5229656.png)
bis(4-pentylbicyclo[2.2.2]oct-1-yl) spiro[3.3]heptane-2,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-pentylbicyclo[2.2.2]oct-1-yl) spiro[3.3]heptane-2,6-dicarboxylate, commonly known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s and was initially developed as a potential alternative to morphine. AH-7921 has gained popularity in recent years as a recreational drug, leading to concerns about its safety and potential for abuse.
Wirkmechanismus
AH-7921 acts on the mu-opioid receptor in the brain, which is responsible for the analgesic effects of opioids. It also acts on the delta-opioid receptor, which is involved in the regulation of mood and stress. AH-7921 is a full agonist at both receptors, meaning that it produces a maximal response when it binds to them.
Biochemical and Physiological Effects
AH-7921 produces effects similar to other opioids, including pain relief, sedation, and euphoria. It also produces respiratory depression, which can be life-threatening in high doses. AH-7921 has been shown to have a longer duration of action than morphine, which may make it more suitable for chronic pain management.
Vorteile Und Einschränkungen Für Laborexperimente
AH-7921 has several advantages for lab experiments, including its potency and selectivity for the mu-opioid receptor. However, its abuse potential and potential for respiratory depression make it a less attractive option for research than other opioids.
Zukünftige Richtungen
Future research on AH-7921 should focus on its potential as a pain reliever and antidepressant, as well as its potential for abuse and overdose. Additionally, more research is needed to determine the long-term effects of AH-7921 use on the brain and body. Finally, efforts should be made to develop safer and more effective alternatives to AH-7921 for pain management.
Synthesemethoden
The synthesis of AH-7921 involves a multistep process that begins with the reaction of 4-pentylcyclohexanone with 1,3-cyclohexanedione to form the bicyclic intermediate. The intermediate is then reacted with methyl chloroformate to form the ester, which is then hydrolyzed to form the carboxylic acid. The acid is then reacted with 2,6-dimethylmorpholine to form the final product, AH-7921.
Wissenschaftliche Forschungsanwendungen
AH-7921 has been the subject of several scientific studies, primarily focused on its potential as a pain reliever. In one study, AH-7921 was found to be effective in reducing pain in rats, with a potency similar to that of morphine. Another study found that AH-7921 was effective in reducing pain in mice with neuropathic pain. Additionally, AH-7921 has been studied for its potential as an antidepressant, with some promising results.
Eigenschaften
IUPAC Name |
bis(4-pentyl-1-bicyclo[2.2.2]octanyl) spiro[3.3]heptane-2,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56O4/c1-3-5-7-9-31-11-17-34(18-12-31,19-13-31)38-29(36)27-23-33(24-27)25-28(26-33)30(37)39-35-20-14-32(15-21-35,16-22-35)10-8-6-4-2/h27-28H,3-26H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAHZKWWFJHUIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC12CCC(CC1)(CC2)OC(=O)C3CC4(C3)CC(C4)C(=O)OC56CCC(CC5)(CC6)CCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[3.3]heptane-2,6-dicarboxylic acid bis-(4-pentyl-bicyclo[2.2.2]oct-1-yl) ester |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.